6-Chloropyridin-2-ol (CAS: 16879-02-0) is a functionalized pyridine derivative widely utilized as a precursor in organic and medicinal chemistry. It exists in tautomeric equilibrium with its pyridone form, 6-chloro-2(1H)-pyridinone, a characteristic that influences its reactivity and physical properties.[1][2] The presence of the chloro-substituent at the 6-position provides a strategic site for nucleophilic substitution and metal-catalyzed cross-coupling reactions, making it a valuable intermediate in the synthesis of complex, multi-substituted pyridine structures, particularly for pharmaceutical and agrochemical applications.[3][4]
Replacing 6-Chloropyridin-2-ol with analogs like 6-bromopyridin-2-ol or other positional isomers is often unviable in established synthetic routes. The carbon-chlorine bond at the 6-position possesses a distinct reactivity profile compared to the weaker, more reactive carbon-bromine bond, necessitating different catalytic systems, temperatures, and reaction times for cross-coupling reactions.[5][6] This difference is critical for achieving desired yields and preventing side reactions. Furthermore, the electronic effect of the chlorine atom at the 6-position, versus other locations, uniquely influences the molecule's pKa and the regioselectivity of subsequent functionalization, making it a specific, non-interchangeable choice for many multi-step syntheses.[2]
The electron-withdrawing effect of the chlorine atom at the 6-position significantly lowers the pKa of 6-Chloropyridin-2-ol compared to the parent compound, 2-hydroxypyridine. The pKa of 6-Chloropyridin-2-ol is reported as 7.84, which is nearly 4 pKa units more acidic than 2-hydroxypyridine (pKa = 11.70).[7]
| Evidence Dimension | Acidity (pKa) |
| Target Compound Data | 7.84 |
| Comparator Or Baseline | 2-Hydroxypyridine: 11.70 |
| Quantified Difference | 3.86 pKa units lower (more acidic) |
| Conditions | Aqueous solution |
This lower pKa allows for selective deprotonation and subsequent reactions under milder basic conditions, which is critical for syntheses involving base-sensitive functional groups.
The C-Cl bond in chloropyridines is stronger and less reactive in palladium-catalyzed cross-coupling reactions than the C-Br bond in bromopyridines. This allows for selective reactions at other sites if both a chloro and a more reactive group (like bromo or tosylate) are present. For example, in Sonogashira coupling with phenylacetylene, 2-chloropyridine requires 12 hours to achieve a 45% yield, whereas 2-bromopyridine yields 85% in just 4 hours under similar conditions.[7] This lower reactivity is not a disadvantage but a tool for selectivity, enabling stepwise functionalization that is impossible with more reactive dihalopyridines.
| Evidence Dimension | Reaction Yield & Time (Sonogashira Coupling) |
| Target Compound Data | 45% yield in 12 hours (for 2-chloropyridine) |
| Comparator Or Baseline | 2-Bromopyridine: 85% yield in 4 hours |
| Quantified Difference | Significantly lower reactivity, requiring 3x longer reaction time for roughly half the yield. |
| Conditions | Pd(PPh₃)₂Cl₂/CuI catalyst, Et₃N base, Toluene solvent, 80°C |
For synthesizing complex, sequentially-substituted pyridines, the lower reactivity of the 6-chloro group allows it to be preserved while other positions are functionalized, making it a strategic choice over more reactive bromo-analogs.
6-Chloropyridin-2-ol is a crystalline solid with a defined melting point in the range of 128-130 °C.[7] This contrasts with many other substituted pyridines or crude mixtures which may be oils or low-melting solids. A high, sharp melting point is indicative of high purity and simplifies handling, drying, and storage operations in both laboratory and industrial settings. It also facilitates purification by recrystallization, a key advantage for applications requiring high-purity starting material.
| Evidence Dimension | Melting Point |
| Target Compound Data | 128-130 °C |
| Comparator Or Baseline | General low-melting solids or oils |
| Quantified Difference | N/A (Qualitative advantage) |
| Conditions | Solid state, ambient pressure |
Predictable, high melting point simplifies material handling, enables straightforward purification by recrystallization, and is an indicator of high purity, which is critical for reproducible downstream synthesis.
Leveraging the differentiated reactivity of the 6-chloro position, this compound is an ideal starting point for the stepwise synthesis of 2,6-disubstituted pyridines. The hydroxyl group can be modified or protected, followed by a cross-coupling reaction at the chloro-position, or vice-versa. This controlled approach is essential for building libraries of complex molecules for drug discovery, such as kinase inhibitors or agents targeting neurodegenerative diseases.[7][8]
The enhanced acidity (pKa 7.84) of 6-Chloropyridin-2-ol compared to unsubstituted 2-hydroxypyridine (pKa 11.70) allows for facile deprotonation under significantly milder conditions.[9] This makes it the preferred substrate in synthetic routes where other functional groups are sensitive to strong bases, preventing degradation and improving overall process yield.
The compound's solid nature and high melting point (128-130 °C) make it suitable for manufacturing processes where purity and handling are paramount.[10] Unlike oily or impure analogs, its well-defined physical properties ensure batch-to-batch consistency and facilitate straightforward purification, leading to more reproducible outcomes in the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals.
Irritant